molecular formula C3H6FNO2S B15317765 Azetidine-1-sulfonyl fluoride

Azetidine-1-sulfonyl fluoride

Cat. No.: B15317765
M. Wt: 139.15 g/mol
InChI Key: KGAAASKQMYYULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine-1-sulfonyl fluoride is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidine-1-sulfonyl fluoride can be synthesized through various methods. One notable approach involves the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes. This method utilizes an organic photosensitizer to control the energy-transfer process with sulfonyl imines, leading to the formation of difunctionalized azetidines in a single step . Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The reactivity of this compound is driven by the considerable ring strain of the four-membered ring, which makes it more reactive than related compounds such as aziridines .

Common Reagents and Conditions: Common reagents used in reactions with this compound include sulfonyl imines, terminal alkynes, and carbodiimides. Reaction conditions often involve the use of photocatalysts or copper catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from reactions involving this compound include difunctionalized azetidines and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of azetidine-1-sulfonyl fluoride involves its reactivity due to the ring strain of the four-membered ring. This strain facilitates nucleophilic substitution and other reactions, allowing the compound to interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in polymerization or as a pharmaceutical intermediate .

Comparison with Similar Compounds

Azetidine-1-sulfonyl fluoride is similar to other nitrogen-containing heterocycles such as aziridines and oxetanes. it is unique due to its four-membered ring structure, which imparts greater ring strain and reactivity compared to aziridines . This increased reactivity makes this compound a valuable compound for various synthetic applications.

List of Similar Compounds:
  • Aziridine
  • Oxetane
  • Piperidine
  • Pyrrolidine

This compound stands out among these compounds due to its unique combination of reactivity and stability, making it a versatile tool in organic synthesis and other scientific fields .

Properties

Molecular Formula

C3H6FNO2S

Molecular Weight

139.15 g/mol

IUPAC Name

azetidine-1-sulfonyl fluoride

InChI

InChI=1S/C3H6FNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2

InChI Key

KGAAASKQMYYULZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.